molecular formula C21H19F3N4OS B11263250 1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11263250
M. Wt: 432.5 g/mol
InChI Key: TWOADVQFPBKGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that incorporates a thiophene ring, a pyridazine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of hydrazine with a diketone or similar compound.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiophene-pyridazine intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for ring formation, and mild oxidizing or reducing agents for selective transformations.

Scientific Research Applications

1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Materials Science: Its incorporation into polymers or other materials can impart desirable properties, such as increased stability or conductivity.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene and pyridazine rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and are often studied using computational modeling and experimental assays.

Comparison with Similar Compounds

1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyridazine Derivatives: These compounds share the pyridazine ring and may have similar biological activities but differ in their substituents and overall structure.

    Thiophene Derivatives: Compounds with a thiophene ring may exhibit similar electronic properties but differ in their reactivity and applications.

    Piperidine Derivatives: These compounds share the piperidine ring and may have similar pharmacological properties but differ in their additional functional groups.

The uniqueness of this compound lies in its combination of these three rings and the presence of the trifluoromethyl group, which can enhance its stability and biological activity.

Properties

Molecular Formula

C21H19F3N4OS

Molecular Weight

432.5 g/mol

IUPAC Name

1-(6-thiophen-2-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H19F3N4OS/c22-21(23,24)15-3-1-4-16(13-15)25-20(29)14-8-10-28(11-9-14)19-7-6-17(26-27-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2,(H,25,29)

InChI Key

TWOADVQFPBKGOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.